molecular formula C11H20ClNO3 B13888648 tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate

tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate

Cat. No.: B13888648
M. Wt: 249.73 g/mol
InChI Key: OYXFXZKECRWKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, a chlorinated oxopentyl chain, and a methylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorinated Oxopentyl Chain: This step involves the chlorination of a suitable pentyl precursor to introduce the chlorine atom at the desired position.

    Introduction of the Methylcarbamate Group: This step involves the reaction of the chlorinated oxopentyl intermediate with methyl isocyanate to form the methylcarbamate moiety.

    Addition of the Tert-butyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The chlorine atom in the oxopentyl chain can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles for substitution reactions include hydroxide ions (OH-) and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols. Substitution reactions may introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.

    Biology: The compound may be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(5-chloro-2-oxopentyl)-N-ethylcarbamate: Similar structure but with an ethyl group instead of a methyl group.

    Tert-butyl N-(5-chloro-2-oxopentyl)-N-propylcarbamate: Similar structure but with a propyl group instead of a methyl group.

    Tert-butyl N-(5-chloro-2-oxopentyl)-N-isopropylcarbamate: Similar structure but with an isopropyl group instead of a methyl group.

Uniqueness

Tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The chlorinated oxopentyl chain and methylcarbamate moiety also contribute to the compound’s unique characteristics.

Properties

Molecular Formula

C11H20ClNO3

Molecular Weight

249.73 g/mol

IUPAC Name

tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate

InChI

InChI=1S/C11H20ClNO3/c1-11(2,3)16-10(15)13(4)8-9(14)6-5-7-12/h5-8H2,1-4H3

InChI Key

OYXFXZKECRWKFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)CCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.